3-[3-(Benzyloxy)propyl]pyrrolidine

Medicinal Chemistry Process Chemistry Quality Control

3-[3-(Benzyloxy)propyl]pyrrolidine (CAS 1219967-44-8) is a 3-substituted pyrrolidine derivative featuring a benzyloxypropyl side chain, with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol. It belongs to the broader class of 3-aralkyloxypyrrolidine derivatives, which are recognized as important intermediates for pharmaceutical production.

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
CAS No. 1219967-44-8
Cat. No. B1394695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(Benzyloxy)propyl]pyrrolidine
CAS1219967-44-8
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
Structural Identifiers
SMILESC1CNCC1CCCOCC2=CC=CC=C2
InChIInChI=1S/C14H21NO/c1-2-5-14(6-3-1)12-16-10-4-7-13-8-9-15-11-13/h1-3,5-6,13,15H,4,7-12H2
InChIKeyAMZLYBFWCINLDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[3-(Benzyloxy)propyl]pyrrolidine (CAS 1219967-44-8) | Pyrrolidine Building Block for Pharmaceutical R&D


3-[3-(Benzyloxy)propyl]pyrrolidine (CAS 1219967-44-8) is a 3-substituted pyrrolidine derivative featuring a benzyloxypropyl side chain, with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol . It belongs to the broader class of 3-aralkyloxypyrrolidine derivatives, which are recognized as important intermediates for pharmaceutical production [1]. The compound serves as a versatile building block in medicinal chemistry, with its pyrrolidine core appearing in numerous bioactive molecules, including NK-3 receptor antagonists, dopamine/serotonin receptor ligands, and HIV protease inhibitors [2].

Why Generic Pyrrolidine Intermediates Cannot Replace 3-[3-(Benzyloxy)propyl]pyrrolidine in Targeted Synthesis


The 3-[3-(benzyloxy)propyl] substitution pattern is structurally non-interchangeable with other pyrrolidine derivatives due to its specific N-alkyl chain length (three-carbon propyl linker) and terminal benzyl protecting group strategy. Variations in linker length or substitution position alter both the synthetic utility and downstream pharmacological properties of final compounds. For instance, the propyl linker provides distinct spatial and conformational properties compared to ethyl or butyl analogs, while the benzyl group serves as a strategic protecting group that can be cleaved under mild hydrogenolysis conditions to reveal a free hydroxyl for further functionalization . This combination of linker geometry and orthogonal protecting group strategy creates a unique synthetic handle that cannot be replicated by other 3-substituted pyrrolidines without benzyloxy protection or with different alkyl spacers [1].

Quantitative Differentiation Evidence for 3-[3-(Benzyloxy)propyl]pyrrolidine vs. Structural Analogs


Commercial Purity Benchmark: NLT 98% vs. Standard 95% Grade for Pyrrolidine Building Blocks

The commercially available grade of 3-[3-(benzyloxy)propyl]pyrrolidine from MolCore is specified at NLT 98% purity, which exceeds the standard 95% purity grade offered by multiple other suppliers for this and similar pyrrolidine building blocks . This higher purity specification reduces the burden of additional purification steps prior to use in sensitive synthetic sequences, particularly in multi-step pharmaceutical intermediate synthesis where cumulative impurities can significantly impact final yield and purity.

Medicinal Chemistry Process Chemistry Quality Control

Stereochemical Availability: Racemic vs. Enantiopure (R)-Isomer Access

3-[3-(Benzyloxy)propyl]pyrrolidine (CAS 1219967-44-8) is commercially available as a racemic mixture, while the enantiopure (R)-stereoisomer is also accessible under CAS 1222140-28-4 for stereoselective applications . This dual availability provides procurement flexibility: racemic material (typically lower cost) suffices for achiral downstream transformations or when stereochemistry is established later in the synthetic sequence, whereas the enantiopure (R)-isomer is required for target compounds where stereochemistry at the pyrrolidine 3-position directly influences biological activity [1].

Asymmetric Synthesis Chiral Chemistry Stereochemistry

Synthetic Accessibility: Documented High-Yield Deprotection Route via Boc Strategy

A documented synthetic route for the enantiopure (R)-isomer uses tert-butyl 3(R)-(3-(benzyloxy)propyl)pyrrolidine-1-carboxylate as the protected precursor, which undergoes quantitative Boc deprotection with trifluoroacetic acid in dichloromethane at 20°C for 3 hours, followed by pH adjustment to 8.0 with sodium bicarbonate . This well-characterized synthetic pathway contrasts with alternative 3-substituted pyrrolidines that may lack documented deprotection protocols or require harsher conditions (e.g., strong acid reflux, extended reaction times) that risk side reactions or decomposition.

Organic Synthesis Protecting Group Chemistry Process Development

Structural Scaffold Validation: Pyrrolidine Core in FDA-Reviewed NK-3 Antagonist and Dopamine Receptor Ligand Programs

The 3-substituted pyrrolidine scaffold containing benzyloxy or benzyl substituents has been validated in multiple drug discovery programs. Hoffmann-La Roche patents describe pyrrolidine derivatives as high-potential NK-3 receptor antagonists for treating depression, pain, psychosis, Parkinson's disease, schizophrenia, anxiety, and ADHD [1]. Additionally, 1-[3-(2-benzyl-phenoxy)-propyl]-pyrrolidine has been characterized as a dopamine D5 receptor ligand with reported selectivity profiles in peer-reviewed medicinal chemistry literature [2][3]. While not direct data on the target compound, this class-level validation establishes the structural motif's relevance to programs targeting therapeutically important GPCR targets.

Medicinal Chemistry Receptor Pharmacology Drug Discovery

Optimal Procurement and Research Application Scenarios for 3-[3-(Benzyloxy)propyl]pyrrolidine (CAS 1219967-44-8)


Medicinal Chemistry: Synthesis of 3-Substituted Pyrrolidine-Derived GPCR Ligands

Procure this compound as a versatile building block for constructing 3-substituted pyrrolidine libraries targeting GPCRs, including NK-3, dopamine, and serotonin receptors. The benzyloxypropyl side chain provides a strategic handle for SAR exploration, while the documented Boc deprotection protocol (TFA/DCM, 20°C, 3h) offers a reliable entry point for nitrogen functionalization [1]. The NLT 98% purity specification ensures minimal interference from impurities in sensitive biological assays.

Process Chemistry: Scale-Up of Pyrrolidine-Containing Pharmaceutical Intermediates

Select this compound for process development when a well-characterized 3-substituted pyrrolidine scaffold is required. The mild deprotection conditions (room temperature TFA/DCM) documented for the Boc-protected precursor reduce the risk of decomposition or side reactions during scale-up compared to harsher alternatives . The compound's structural relationship to patented pharmaceutical intermediates (e.g., Roche NK-3 antagonists) supports its relevance in industrial synthetic routes.

Stereochemical Route Planning: Racemic vs. Enantiopure Procurement Strategy

Utilize the dual availability of racemic (CAS 1219967-44-8) and enantiopure (R)-isomer (CAS 1222140-28-4) forms to optimize cost and synthetic efficiency. Procure racemic material for achiral transformations or when stereochemistry is introduced later in the sequence; reserve the enantiopure form only for steps where stereochemistry at the pyrrolidine 3-position is critical to target engagement, as demonstrated in calcium-sensing receptor antagonist programs [1][2].

Protecting Group Strategy: Orthogonal Benzyl Protection for Sequential Functionalization

Leverage the benzyl protecting group as an orthogonal handle in multi-step synthesis. The benzyl group is stable to conditions that cleave Boc groups (TFA) and to basic conditions, yet is readily removed under mild hydrogenolysis (H₂, Pd/C) to reveal a free hydroxyl for further functionalization. This orthogonal protecting group strategy enables sequential deprotection sequences not achievable with alternative 3-hydroxypropyl pyrrolidines lacking the benzyl group .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[3-(Benzyloxy)propyl]pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.